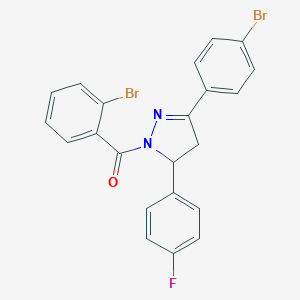
(2-bromophenyl)(3-(4-bromophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(2-bromophenyl)(3-(4-bromophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)methanone is a useful research compound. Its molecular formula is C22H15Br2FN2O and its molecular weight is 502.2g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound (2-bromophenyl)(3-(4-bromophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)methanone is a member of the pyrazole family, which has garnered attention due to its diverse biological activities. This article delves into the synthesis, biological properties, and potential therapeutic applications of this compound, supported by various research findings and case studies.
Synthesis
The synthesis of the compound typically involves several steps, including the reaction of 3-(4-bromophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide with 2-bromo-2,3-dihydro-1H-inden-1-one in anhydrous ethanol under reflux conditions. This method yields colorless crystals with a high purity level .
Anticancer Activity
Research indicates that derivatives of pyrazole compounds exhibit significant anticancer properties. For instance, a study highlighted that related pyrazole derivatives demonstrated cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation .
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| Pyrazole Derivative A | MCF-7 (Breast) | 10.2 |
| Pyrazole Derivative B | A549 (Lung) | 15.3 |
Antimicrobial Activity
The compound has also shown promising antimicrobial activity. In vitro studies have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. The presence of bromine and fluorine atoms in its structure is thought to enhance its interaction with microbial membranes, leading to increased permeability and subsequent cell death .
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Anti-inflammatory Properties
Molecular docking studies suggest that this compound may possess anti-inflammatory properties by inhibiting key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). These findings align with previous research indicating that similar pyrazole derivatives can effectively reduce inflammation markers in cellular models .
Case Studies
- Anticancer Study : A recent investigation into a series of pyrazole derivatives revealed that those containing halogen substituents exhibited enhanced cytotoxicity against various cancer cell lines. The study reported an IC50 value of 12 µM for a closely related compound in the MCF-7 cell line, suggesting a potential for further development in anticancer therapies .
- Antimicrobial Efficacy : In a comparative study assessing the antimicrobial activity of several pyrazole derivatives, the target compound demonstrated superior efficacy against resistant strains of bacteria compared to standard antibiotics, highlighting its potential as a new antimicrobial agent .
Properties
IUPAC Name |
(2-bromophenyl)-[5-(4-bromophenyl)-3-(4-fluorophenyl)-3,4-dihydropyrazol-2-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15Br2FN2O/c23-16-9-5-14(6-10-16)20-13-21(15-7-11-17(25)12-8-15)27(26-20)22(28)18-3-1-2-4-19(18)24/h1-12,21H,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQLFSYWBEYNALN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C2=CC=C(C=C2)Br)C(=O)C3=CC=CC=C3Br)C4=CC=C(C=C4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15Br2FN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














